![molecular formula C13H12Cl2N2O2S B2682010 2-[(2,4-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine CAS No. 339275-88-6](/img/structure/B2682010.png)
2-[(2,4-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(2,4-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine” is a chemical compound. Based on its name, it contains a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also has a sulfanyl group attached to a 2,4-dichlorobenzyl, indicating the presence of sulfur, chlorine, and benzyl functional groups .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would have a pyrimidine ring core, with a 2,4-dichlorobenzyl group and a dimethoxy group attached at the 2 and 4,5 positions respectively .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The dichlorobenzyl group might undergo nucleophilic aromatic substitution reactions, while the sulfanyl group might be oxidized. The dimethoxy group on the pyrimidine ring could potentially undergo a variety of reactions depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar sulfanyl group and the aromatic pyrimidine ring might influence its solubility, while the dichlorobenzyl group might affect its reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis of Potential Inhibitors
2-[(2,4-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine and its derivatives have been synthesized as potential inhibitors of thymidylate synthase (TS), a key enzyme in the synthesis of thymidine monophosphate (dTMP), crucial for DNA synthesis and repair. These compounds are evaluated for their antitumor and antibacterial properties. The nonclassical analogues with specific substituents demonstrated significant potency against human TS, indicating their potential as therapeutic agents against cancer (Gangjee et al., 1996).
Spectroscopic Investigation and Molecular Docking
Spectroscopic techniques like FT-IR and FT-Raman have been employed to analyze the vibrational characteristics of derivatives, providing insights into their stability and reactivity. Molecular docking studies suggest inhibitory activity against specific targets, highlighting their potential as chemotherapeutic agents. For instance, a detailed spectroscopic investigation on a closely related compound revealed its possible anti-diabetic properties, underlining the chemical's versatility in drug design (Alzoman et al., 2015).
Crystal Structure and Cytotoxic Activity
The crystal structure of novel derivatives has been elucidated, providing valuable information on their molecular conformation and interactions. This structural knowledge is crucial for understanding the compounds' biological activities and optimizing their therapeutic efficacy. Additionally, studies on the cytotoxicity of these derivatives against various cell lines offer insights into their potential as anticancer agents. For instance, the synthesis and structural analysis of novel 5-methyl-4-thiopyrimidine derivatives provided a foundation for evaluating their cytotoxic activity (Stolarczyk et al., 2018).
Chemiluminescence and Fluorescent Properties
Research into the chemiluminescence and fluorescent properties of sulfanyl-substituted compounds, including pyrimidine derivatives, has opened up new avenues for their application in biochemical assays and imaging techniques. Such studies contribute to our understanding of the compounds' physical and chemical properties, enhancing their utility in scientific research (Watanabe et al., 2010).
Wirkmechanismus
Without specific context, it’s difficult to determine the exact mechanism of action of this compound. If it’s used as a drug, its mechanism would depend on the biological target it interacts with. If it’s used in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .
Eigenschaften
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-4,5-dimethoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2S/c1-18-11-6-16-13(17-12(11)19-2)20-7-8-3-4-9(14)5-10(8)15/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHVVKINRUBCBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1OC)SCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,4-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-iodobenzamide](/img/structure/B2681927.png)
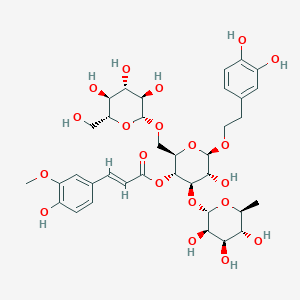

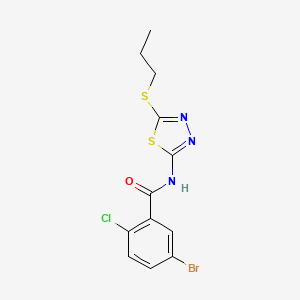
![4-(4-Benzhydrylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B2681933.png)
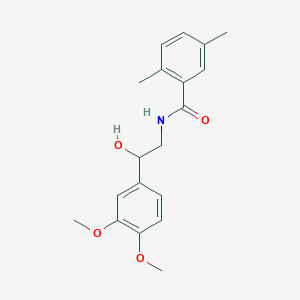
![(5-Bromopyridin-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2681938.png)
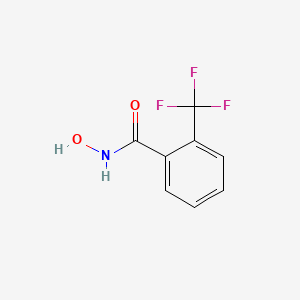
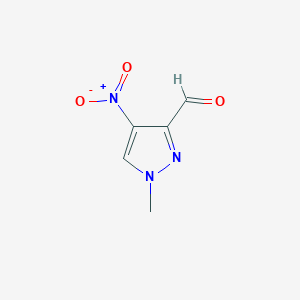
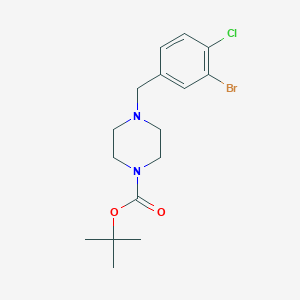
![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2681944.png)
![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(6-ethoxypyridin-3-yl)methanone](/img/structure/B2681945.png)
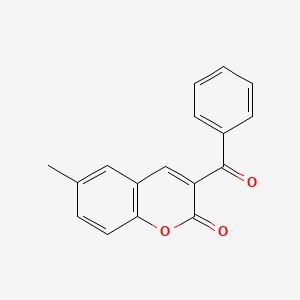
![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide](/img/structure/B2681950.png)